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Compound Name:
(E)-Ethyl 4,4-dimethoxybut-2-

enoate

Cat. No.: B046319 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(E)-Ethyl 4,4-dimethoxybut-2-enoate is a versatile organic compound that holds significant

potential as a building block in complex organic synthesis, particularly in the development of

novel pharmaceutical agents. Its unique structure, featuring an α,β-unsaturated ester and a

protected aldehyde functionality in the form of a dimethyl acetal, allows for a wide range of

chemical transformations. This guide provides an in-depth overview of its chemical properties,

synthesis, and potential applications, tailored for professionals in the fields of chemical

research and drug development.

Chemical and Physical Properties
(E)-Ethyl 4,4-dimethoxybut-2-enoate is a clear, colorless oil under standard conditions.[1]

Key physical and chemical properties are summarized in the table below. While some

experimental data is available, certain properties are based on predictions and should be

considered as such.
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Property Value Source

Molecular Formula C₈H₁₄O₄ [1][2]

Molecular Weight 174.19 g/mol [2]

Appearance Clear Colourless Oil [1]

Boiling Point 221.9 ± 40.0 °C (Predicted)

Density 1.019 ± 0.06 g/cm³ (Predicted)

Storage Conditions 2-8°C, under inert gas [1]

Spectroscopic Data
Detailed spectroscopic information is crucial for the unambiguous identification and

characterization of (E)-Ethyl 4,4-dimethoxybut-2-enoate. While specific experimental spectra

for this exact compound are not readily available in the public domain, typical spectral features

can be inferred from its structure.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show

characteristic signals for the ethyl group (a triplet and a quartet), the vinylic protons with a large

coupling constant indicative of the (E)-stereochemistry, the methoxy groups as a singlet, and

the proton adjacent to the acetal.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would display signals for the

carbonyl carbon of the ester, the two olefinic carbons, the carbon of the acetal, the methoxy

carbons, and the carbons of the ethyl group.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to exhibit strong

absorption bands corresponding to the C=O stretching of the α,β-unsaturated ester, the C=C

stretching of the alkene, and the C-O stretching of the ester and acetal groups.

Synthesis and Reactivity
The synthesis of (E)-Ethyl 4,4-dimethoxybut-2-enoate can be achieved through several

established synthetic methodologies. A common and effective approach is the Horner-

Wadsworth-Emmons (HWE) reaction.[3][4][5] This reaction involves the condensation of a
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phosphonate-stabilized carbanion with an aldehyde or ketone to stereoselectively form an

alkene. In this case, the reaction would likely involve a phosphonate ester and

dimethoxyacetaldehyde. The HWE reaction is generally favored for producing (E)-alkenes.[3][5]

An alternative synthetic route is the Wittig reaction, which utilizes a phosphonium ylide to

convert an aldehyde or ketone into an alkene.[6][7][8] While the Wittig reaction is a powerful

tool for olefination, the stereochemical outcome can be influenced by the nature of the ylide

and the reaction conditions.[6]

The chemical reactivity of (E)-Ethyl 4,4-dimethoxybut-2-enoate is primarily dictated by the

α,β-unsaturated ester and the acetal functional groups. The electron-withdrawing nature of the

ester group makes the β-carbon susceptible to nucleophilic attack in Michael additions. The

double bond can also participate in cycloaddition reactions, such as the Diels-Alder reaction,

where it acts as a dienophile.[9][10][11][12] The acetal group serves as a protecting group for

the aldehyde functionality and can be hydrolyzed under acidic conditions to reveal the

aldehyde for further transformations.

Experimental Workflow: Horner-Wadsworth-Emmons
Synthesis
Below is a generalized workflow for the synthesis of (E)-Ethyl 4,4-dimethoxybut-2-enoate via

the Horner-Wadsworth-Emmons reaction.

Caption: Generalized workflow for the Horner-Wadsworth-Emmons synthesis.

Applications in Drug Development
(E)-Ethyl 4,4-dimethoxybut-2-enoate is a valuable intermediate in the synthesis of more

complex molecules with potential biological activity. The presence of multiple functional groups

allows for its elaboration into a variety of scaffolds. The α,β-unsaturated ester moiety is a

common feature in many biologically active compounds and can act as a Michael acceptor,

enabling covalent interactions with biological targets.

While specific examples of its direct use in drug development are not widely reported, its

structural motifs are present in various classes of therapeutic agents. The ability to unmask the

aldehyde functionality provides a handle for further synthetic manipulations, such as reductive
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amination to introduce nitrogen-containing heterocycles, which are prevalent in medicinal

chemistry.

Logical Relationship: Synthetic Utility
The following diagram illustrates the potential synthetic transformations of (E)-Ethyl 4,4-
dimethoxybut-2-enoate, highlighting its utility as a synthetic intermediate.

Caption: Potential synthetic transformations of the title compound.

Conclusion
(E)-Ethyl 4,4-dimethoxybut-2-enoate is a promising building block for organic synthesis with

potential applications in the discovery and development of new pharmaceuticals. Its synthesis

can be reliably achieved through established methods like the Horner-Wadsworth-Emmons

reaction. The compound's reactivity profile allows for diverse chemical modifications, making it

a valuable tool for medicinal chemists and researchers in the life sciences. Further investigation

into its biological activities and applications in the total synthesis of complex natural products is

warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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